molecular formula C25H23P B2620671 (R)-Sitcp CAS No. 856407-37-9

(R)-Sitcp

Cat. No.: B2620671
CAS No.: 856407-37-9
M. Wt: 354.433
InChI Key: VAPJMVSYFGSRTG-RUZDIDTESA-N
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Description

(R)-Sitcp is a useful research compound. Its molecular formula is C25H23P and its molecular weight is 354.433. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis of Tetrahydropyridines

The (R)-Sitcp, a spiro-type monoaryl phosphine catalyst, has been effectively utilized in the enantioselective organocatalytic synthesis of tetrahydropyridines, which are significant in the development of N-heterocyclic compounds. This process involves a formal [4+2] cycloaddition of saccharin-derived ketimines and α-methyl allenoate, yielding tetrahydropyridines with a chiral tetrasubstituted carbon stereogenic center. The synthesis demonstrates high yields, excellent regioselectivities, and enantioselectivities up to 93% ee, showcasing the catalyst's potential in creating complex molecular architectures with significant stereochemical control (Takizawa et al., 2014).

Asymmetric Annulations for Atropoisomeric Furans

This compound has also been applied in phosphine-catalyzed asymmetric (3+2) annulations, combining δ-acetoxy allenoates with 2-naphthols. This method facilitates the formation of 1,2-dihydronaphtho[2,1-b]furans, yielding products with moderate to good yields and high enantioselectivity. This approach is particularly noteworthy for its utility in constructing enantiomerically enriched atropoisomeric furans, leveraging a central to axial chirality conversion strategy. This expands the utility of this compound in synthesizing optically active compounds, which are valuable in various chemical and pharmaceutical applications (Wang & Tong, 2017).

Catalytic Asymmetric Dienylation

Further research demonstrates the use of this compound in catalytic asymmetric dienylation processes, specifically targeting para-quinone methides with allenoates. This novel catalysis results in dienylated bisarylmethides with moderate to good yields and outstanding enantioselectivities ranging from 90-98% ees. The process highlights the catalyst's efficacy in promoting 1,2 H-shift and umpolung of allenoates, contributing significantly to the field of asymmetric synthesis and the development of chiral molecules (Wang et al., 2019).

Properties

IUPAC Name

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPJMVSYFGSRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: (R)-SITCP functions as a nucleophilic organocatalyst. It achieves this by employing its phosphorus atom to initially attack the electron-deficient site of allenoates, generating a zwitterionic intermediate. This reactive species then interacts with various electrophiles, facilitating a range of cycloaddition reactions. This interaction induces chirality in the product due to the inherent chirality of the this compound catalyst. [, , , , , , ]

A: this compound has demonstrated remarkable efficacy in catalyzing various enantioselective cycloaddition reactions, including [3+2] and [4+2] cycloadditions. [, , , , , , ] Specifically, it has proven successful in:

  • [4+2] Cycloaddition of Ketimines with Allenoates: This reaction provides access to tetrahydropyridines possessing a chiral tetrasubstituted carbon stereogenic center. []
  • [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols: This reaction enables the synthesis of enantioenriched atropoisomeric furans. []
  • [3+2] Cycloaddition of Benzofuranone-derived Olefins with Allenoates: This reaction allows for the highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones. []
  • [4+3] Annulation of β'-Acetoxy Allenoates with 1C,3N-Dinucleophiles: This reaction offers a route to functionalized azepine derivatives. []
  • [3+2] Annulations of δ-Acetoxy Allenoates with β-Carbonyl Amides: This reaction enables the synthesis of spirocyclic β-keto γ-lactams with excellent stereoselectivity. []
  • [4+1] Spiro-annulation Reaction Using Allenyl Imide and Methylene Cyclocompounds: This reaction enables the construction of various spiro-2-cyclopenten-1-ones. []
  • Dienylation of p-Quinone Methides with Allenoates: This reaction allows access to various chiral dienylated bisarylmethides with excellent enantioselectivities. []

A: A significant advantage of employing this compound is its ability to induce high enantioselectivity in the products. For instance, in the synthesis of tetrahydropyridines, enantiomeric excesses (ee) of up to 93% have been achieved. [] This characteristic makes it a powerful tool for constructing chiral molecules, which are highly sought after in fields like medicinal chemistry.

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